REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[C-:10]#[N:11].[K+].[NH4+:13].[OH-:14].C[CH2:16][OH:17]>>[CH3:2][C:1]1([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)[NH:13][C:10](=[O:14])[NH:11][C:16]1=[O:17] |f:1.2,3.4|
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=NC=C1
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Name
|
NH4HCO3
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Quantity
|
7.73 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
10.35 mL
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Type
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reactant
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ether
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
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Type
|
EXTRACTION
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Details
|
The combined organic extracts from the acidic extraction
|
Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(N1)=O)=O)C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |